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Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutane

Cat. No.: B147666 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug

development. The document presents available quantitative data, detailed experimental

protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Data Presentation
The following tables summarize the available and expected spectroscopic data for 2-Amino-
3,3-dimethylbutane.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally determined high-resolution data with precise coupling constants were not

publicly available. The following are predicted values based on standard chemical shift tables

and analysis of similar structures.

¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 2.8 - 3.2 Multiplet 1H CH-NH₂

~ 1.2 - 1.5 Broad Singlet 2H NH₂

~ 1.0 - 1.2 Doublet 3H CH-CH₃

| ~ 0.9 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm) Carbon Type Assignment

~ 55 - 60 CH CH-NH₂

~ 33 - 38 Quaternary C C(CH₃)₃

~ 26 - 30 CH₃ C(CH₃)₃

| ~ 15 - 20 | CH₃ | CH-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

Note: The data presented are characteristic absorption ranges for the functional groups present

in 2-Amino-3,3-dimethylbutane.[1]
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3380 - 3250 Medium, Doublet N-H Stretch (Primary Amine)

2960 - 2870 Strong C-H Stretch (Alkyl)

1650 - 1580 Medium N-H Bend (Scissoring)

1470 - 1450 Medium C-H Bend (CH₃)

1390 - 1365 Medium, Doublet C-H Bend (tert-Butyl)

1250 - 1020 Medium to Strong C-N Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 2-Amino-3,3-dimethylbutane is characterized by a molecular ion and

several key fragments resulting from the cleavage of C-C bonds.[2]

m/z Relative Intensity Proposed Fragment

101 Low [M]⁺ (Molecular Ion)

86 Moderate [M - CH₃]⁺

57 High [C(CH₃)₃]⁺ (tert-Butyl cation)

44 High [CH(CH₃)=NH₂]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3,3-dimethylbutane in

~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the data using an appropriate software (e.g., Mnova, TopSpin). Apply Fourier

transformation, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a relaxation

delay of 2-5 seconds.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 2-Amino-3,3-dimethylbutane is a liquid at room temperature, the

neat liquid can be analyzed as a thin film. Place a small drop of the sample between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Introduce a dilute solution of 2-Amino-3,3-dimethylbutane in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile amines, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1]

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically

used for this type of compound.

Data Acquisition:

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70

eV).

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. The fragmentation pattern provides valuable information about the

molecule's structure.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-3,3-dimethylbutane.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3,3-dimethylbutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147666#spectroscopic-data-nmr-ir-mass-spec-of-2-
amino-3-3-dimethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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